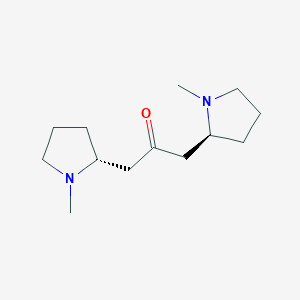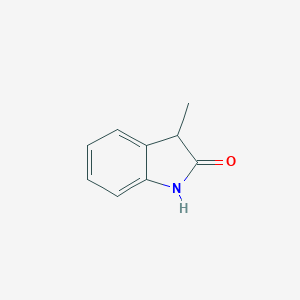
3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid
Descripción general
Descripción
3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of methoxy groups and a propionic acid side chain further enhances its chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable diketone, such as dimethoxyacetophenone, under acidic conditions to form the quinoxaline core.
Introduction of the Propionic Acid Side Chain: The quinoxaline intermediate is then subjected to a Friedel-Crafts acylation reaction using propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propionic acid side chain.
Oxidation and Final Modifications: The final step involves the oxidation of the intermediate compound to introduce the keto group at the 3-position of the quinoxaline ring, followed by purification and characterization of the final product.
Industrial Production Methods
Industrial production of 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Substitution: The methoxy groups and the propionic acid side chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional keto or carboxyl groups, while reduction may produce hydroxylated quinoxaline compounds.
Aplicaciones Científicas De Investigación
3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a protein kinase C inhibitor, which may have implications in treating cancer and inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid involves its interaction with specific molecular targets and pathways. For example, as a protein kinase C inhibitor, the compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell growth, differentiation, and apoptosis, which are critical in cancer and inflammatory diseases.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-Indol-3-yl)-1H-quinoxalin-2-one
- 3-(2-Methyl-1H-indol-3-yl)-1H-quinoxalin-2-one
- 3-(1,2-Diphenyl-1H-indol-3-yl)-1H-quinoxalin-2-one
Uniqueness
Compared to these similar compounds, 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid is unique due to the presence of methoxy groups and a propionic acid side chain. These structural features enhance its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXQGZLHLEGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563331 | |
| Record name | 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99208-26-1 | |
| Record name | 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















